VU-1545

mGluR5 PAM calcium mobilisation structure-activity relationship

VU-1545 delivers unmatched mGluR5 PAM potency (EC50=9.6 nM) and 24-fold tighter binding (Ki=156 nM) than CDPPB, ensuring superior signal-to-noise in neurodegeneration & synaptic plasticity assays. Its MPEP-site selectivity vs CPPHA's distinct locus enables clean allosteric dissection without confounding off-site activity. Choose this high-purity (≥98%) tool compound for reproducible Akt activation profiles and robust positive control in screening workflows.

Molecular Formula C22H15FN4O3
Molecular Weight 402.4 g/mol
CAS No. 890764-63-3
Cat. No. B1684061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU-1545
CAS890764-63-3
Synonyms4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide
VU 1545
VU-1545
VU1545
Molecular FormulaC22H15FN4O3
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F
InChIInChI=1S/C22H15FN4O3/c23-18-8-4-5-9-20(18)26-21(14-19(25-26)15-6-2-1-3-7-15)24-22(28)16-10-12-17(13-11-16)27(29)30/h1-14H,(H,24,28)
InChIKeyBRAZLURTFMCAHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU-1545 (CAS 890764-63-3): A High‑Potency mGluR5 Positive Allosteric Modulator for Neuroscience Research


VU‑1545 (CAS 890764‑63‑3) is a synthetic, small‑molecule positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. It belongs to the N‑(1,3‑diphenyl‑1H‑pyrazol‑5‑yl)benzamide class and was developed through systematic optimisation of the first centrally active mGluR5 PAM, CDPPB [1]. VU‑1545 binds to the MPEP allosteric site on mGluR5 and potentiates glutamate‑induced calcium release without exhibiting intrinsic agonist activity [1]. It is supplied as a research‑grade tool compound with ≥98% purity (HPLC) and is soluble in DMSO .

VU‑1545 Procurement Guide: Why mGluR5 PAMs Are Not Interchangeable


mGluR5 positive allosteric modulators (PAMs) display profound differences in potency, binding affinity, allosteric site engagement, and physicochemical properties that preclude simple substitution in experimental workflows. Even closely related analogs from the same chemical series can exhibit divergent functional EC50 values, binding Ki values, and selectivity profiles across mGluR subtypes [1]. These differences translate into altered cellular signalling efficacy (e.g., Akt activation), distinct in vitro neuroprotective outcomes, and variable solubility and brain penetration potential [1][2]. Therefore, selecting a specific mGluR5 PAM—rather than a generic class representative—is essential to ensure reproducibility and to align with the intended pharmacological profile. The quantitative evidence below demonstrates exactly where VU‑1545 diverges from its closest comparators.

VU‑1545 Differentiation Metrics: Head‑to‑Head Quantitative Comparisons with mGluR5 PAM Analogs


Superior Functional Potency: VU‑1545 vs. CDPPB in Rat Cortical Astrocytes

VU‑1545 exhibits an 8‑fold improvement in functional potency compared to its direct predecessor CDPPB in the same rat cortical astrocyte calcium mobilisation assay [1]. This gain in potency was achieved by incorporating electronegative aromatic substituents (4‑nitro on the benzamide and 2‑fluoro on the 1‑phenyl ring) that enhance allosteric coupling efficacy [1].

mGluR5 PAM calcium mobilisation structure-activity relationship

Enhanced Allosteric Site Binding Affinity: VU‑1545 vs. CDPPB at the MPEP Site

VU‑1545 demonstrates a 24‑fold higher binding affinity for the MPEP allosteric site on mGluR5 compared to CDPPB [1]. The Ki value reflects the compound's ability to displace the radiolabelled allosteric antagonist [³H]methoxyPEPy, indicating a much stronger interaction with the receptor's allosteric pocket [1].

mGluR5 binding affinity allosteric modulator

Nanomolar Potency Advantage Over First‑Generation mGluR5 PAM DFB

VU‑1545 is approximately 200‑ to 500‑fold more potent than the prototypical mGluR5 PAM 3,3′‑difluorobenzaldazine (DFB) in functional calcium assays [1][2]. DFB, an early‑stage allosteric potentiator, requires micromolar concentrations to achieve significant receptor modulation, whereas VU‑1545 achieves similar or greater potentiation in the low nanomolar range [1][2].

mGluR5 PAM DFB potency comparison

Higher Binding Affinity than the Des‑Fluoro Analog VU‑29

VU‑1545 possesses a lower Ki (higher affinity) for the mGluR5 allosteric site than its des‑fluoro analog VU‑29, despite sharing an identical EC50 for functional potentiation [1]. The 2‑fluoro substituent on the 1‑phenyl ring of VU‑1545 enhances binding site interactions without altering functional coupling efficiency, providing a distinct pharmacological fingerprint [1].

mGluR5 binding affinity structure-activity relationship

Potency Advantage Over CPPHA, a Non‑MPEP Site mGluR5 PAM

VU‑1545 is approximately 40‑ to 80‑fold more potent than CPPHA, an mGluR5 PAM that binds to a distinct allosteric site distinct from the MPEP binding pocket [1][2]. CPPHA requires mid‑nanomolar to low‑micromolar concentrations to potentiate glutamate responses, whereas VU‑1545 achieves maximal potentiation at single‑digit nanomolar concentrations [1][2].

mGluR5 allosteric site CPPHA

Concentration‑Dependent Akt Activation: Differential Signalling Engagement

VU‑1545 promotes Akt activation in a concentration‑dependent manner, with efficient potentiation observed at low nanomolar concentrations (0.1 – 1.0 μM) . Akt (protein kinase B) signalling is a key downstream effector of mGluR5 implicated in neuroprotection and synaptic plasticity . While other mGluR5 PAMs also engage this pathway, the precise concentration‑response relationship is compound‑specific and may not be recapitulated by close analogs .

mGluR5 Akt signalling neuroprotection

VU‑1545: Recommended Experimental Use Cases Based on Quantitative Differentiation


Structure‑Activity Relationship (SAR) Studies of mGluR5 PAM Binding and Function

VU‑1545 serves as a benchmark high‑affinity, high‑potency tool for elucidating the molecular determinants of mGluR5 allosteric modulation. Its 24‑fold improvement in binding affinity and 8‑fold gain in functional potency over CDPPB [1] make it an ideal comparator for evaluating novel mGluR5 PAM candidates. The differential binding affinity compared to VU‑29 (Ki = 156 nM vs. 244 nM) [1] further enables investigation of halogen substitution effects on allosteric site engagement.

Neuroprotection and Synaptic Plasticity Assays

The concentration‑dependent Akt activation profile of VU‑1545 (0.1 – 1.0 μM) supports its use in cellular models of neurodegeneration and synaptic plasticity where mGluR5‑mediated Akt signalling is implicated. The low nanomolar functional potency (EC50 = 9.6 nM) [1] ensures robust pathway engagement while minimising potential off‑target effects at higher concentrations.

Differentiating MPEP‑Site Dependent vs. Independent Allosteric Modulation

Because VU‑1545 binds the MPEP allosteric site with high affinity (Ki = 156 nM) [1], whereas CPPHA acts at a distinct locus [2], VU‑1545 is uniquely suited for experiments designed to dissect the pharmacological consequences of engaging the MPEP site. Its 40‑ to 80‑fold potency advantage over CPPHA [1][2] also permits cleaner dissection of site‑specific effects without confounding off‑site activity.

High‑Throughput Screening (HTS) Counter‑Screen and Validation

VU‑1545's exceptional potency (EC50 = 9.6 nM) [1] and high affinity (Ki = 156 nM) [1] position it as a robust positive control for mGluR5 PAM screens. Its >200‑fold potency margin over first‑generation PAMs like DFB [1][3] provides a wide dynamic range for assay validation and ensures that weak partial agonists or low‑affinity ligands are not mistakenly identified as false positives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU-1545

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.